molecular formula C12H15NO2 B13952988 (r)-3-(4-Allylphenyl)-2-aminopropanoic acid

(r)-3-(4-Allylphenyl)-2-aminopropanoic acid

Cat. No.: B13952988
M. Wt: 205.25 g/mol
InChI Key: AAUWMFOSLYKWPH-LLVKDONJSA-N
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Description

®-3-(4-Allylphenyl)-2-aminopropanoic acid is a chiral amino acid derivative with a unique structure that includes an allyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Allylphenyl)-2-aminopropanoic acid typically involves asymmetric catalysis. One common method is the hydrofunctionalisation and difunctionalisation of dienes, allenes, and alkynes. These reactions are promoted by various metal complexes modified with chiral ligands or chiral organocatalysts . The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of ®-3-(4-Allylphenyl)-2-aminopropanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Allylphenyl)-2-aminopropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

®-3-(4-Allylphenyl)-2-aminopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(4-Allylphenyl)-2-aminopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group may play a role in binding to the active site of enzymes, thereby inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and pain, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(4-Allylphenyl)-2-aminopropanoic acid is unique due to its specific chiral center and the presence of both an amino group and an allyl-substituted phenyl ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2R)-2-amino-3-(4-prop-2-enylphenyl)propanoic acid

InChI

InChI=1S/C12H15NO2/c1-2-3-9-4-6-10(7-5-9)8-11(13)12(14)15/h2,4-7,11H,1,3,8,13H2,(H,14,15)/t11-/m1/s1

InChI Key

AAUWMFOSLYKWPH-LLVKDONJSA-N

Isomeric SMILES

C=CCC1=CC=C(C=C1)C[C@H](C(=O)O)N

Canonical SMILES

C=CCC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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